molecular formula C16H19N5O3S B2879464 4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1211678-04-4

4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No. B2879464
CAS RN: 1211678-04-4
M. Wt: 361.42
InChI Key: SNMBNPYGPGVCOZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole is a basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Synthesis and Reactivity

One study focuses on the Rh(II)-catalyzed highly diastereoselective cascade transannulation of N-sulfonyl-1,2,3-triazoles and vinyl benzoxazinanones, highlighting a methodology for synthesizing structurally diverse tricyclic 2-imidazolones. This process demonstrates the compound's utility in creating new bonds and structures under operationally simple conditions (Pal, Sontakke, & Volla, 2019).

Biological Activities and Therapeutic Potential

Research on benzothiazole and benzoxazole derivatives, including structures similar to the query compound, has shown potent antitumor activities against human breast cancer cell lines, MCF‐7 and MDA‐231. These findings suggest potential therapeutic applications for compounds with similar structural features, especially those with N‐methyl piperazinyl substitutions, indicating significant inhibitory activity (Abdelgawad et al., 2013).

Another study on N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives has evaluated their antiproliferative activity against a panel of human tumor-derived cell lines, showcasing the compound's applicability in developing cancer treatments. Notably, certain derivatives showed remarkable effects on specific cell lines, underscoring the potential for targeted cancer therapy (Al-Soud et al., 2010).

Metabolic and Mechanistic Insights

The metabolism of a related compound, SAM-760, a 5HT6 antagonist, in humans reveals insights into the metabolic pathways and interactions with enzymes like CYP3A. Understanding the metabolic behavior of similar compounds can inform drug development processes, particularly in mitigating potential drug-drug interactions and enhancing therapeutic efficacy (Sawant-Basak et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. It is known that both oxazole and benzimidazole moieties, which are present in the compound, have been associated with a wide spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

These may include hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

The compound’s impact on biochemical pathways is likely to be complex and multifaceted, given the range of potential targets and the compound’s structural complexity. It may influence pathways related to inflammation, cancer, microbial infection, and more . The downstream effects of these pathway alterations would depend on the specific cellular context.

Pharmacokinetics

The presence of the piperazine unit in similar compounds has been associated with enhanced aqueous solubility and improved oral absorption .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it influences. Potential effects could include altered cell signaling, changes in gene expression, inhibition of microbial growth, reduction of inflammation, and more .

Action Environment

Environmental factors, including pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and stability could be affected by pH, while its interaction with targets could be influenced by temperature and the presence of other molecules .

properties

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-11-15(12(2)24-19-11)25(22,23)21-9-7-20(8-10-21)16-17-13-5-3-4-6-14(13)18-16/h3-6H,7-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMBNPYGPGVCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

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